molecular formula C20H14ClF3N4O B11479826 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11479826
M. Wt: 418.8 g/mol
InChI Key: DNHHILHRGHYLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-CHLOROPHENYL)-2-(METHOXYMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of 3(5)-aminopyrazoles with various electrophiles. One common method includes the reaction of 3-aminopyrazoles with β-halovinyl/aryl aldehydes under microwave irradiation, which promotes efficient cyclization . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is used to introduce aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for these compounds often utilize scalable microwave-assisted reactions due to their efficiency and high yields. The use of palladium-catalyzed solvent-free reactions is also common, as it allows for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLOROPHENYL)-2-(METHOXYMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is used to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROPHENYL)-2-(METHOXYMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding sites, leading to the inhibition of kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-CHLOROPHENYL)-2-(METHOXYMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug development and material science .

Properties

Molecular Formula

C20H14ClF3N4O

Molecular Weight

418.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H14ClF3N4O/c1-29-11-16-18(12-4-6-14(21)7-5-12)19-26-15(13-3-2-8-25-10-13)9-17(20(22,23)24)28(19)27-16/h2-10H,11H2,1H3

InChI Key

DNHHILHRGHYLLL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(F)(F)F

Origin of Product

United States

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